2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE
Overview
Description
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. Common methods include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using methods such as the Biginelli reaction, which involves the condensation of urea, β-keto esters, and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Materials Science: This compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-1-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-5-18(6-2)22(28)27-13-11-26(12-14-27)21-15-20(23-17(4)24-21)25-19-9-7-16(3)8-10-19/h7-10,15,18H,5-6,11-14H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKMECTQDPHLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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